![molecular formula C18H23N5O3 B5555208 N-[(1,3-二甲基-1H-吡唑-5-基)甲基]-1-(2-乙氧基乙基)-2-氧代-2,3-二氢-1H-苯并咪唑-5-甲酰胺](/img/structure/B5555208.png)

N-[(1,3-二甲基-1H-吡唑-5-基)甲基]-1-(2-乙氧基乙基)-2-氧代-2,3-二氢-1H-苯并咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

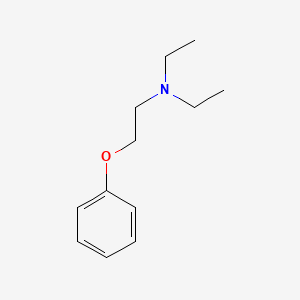

The compound of interest belongs to a class of chemicals known for their complex synthesis processes and diverse potential applications in medicinal chemistry and material science. These compounds often feature a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, frequently modified with various functional groups to achieve desired biological or chemical properties.

Synthesis Analysis

The synthesis of compounds like "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide" typically involves multi-step organic reactions, starting from benzimidazole or pyrazole precursors. These processes may include steps such as N-alkylation, esterification, and amidation, often requiring specific catalysts and conditions for each transformation to ensure high yield and purity (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using X-ray crystallography, which reveals details about the crystalline structure, including the arrangement of atoms, bond lengths, and angles. This information is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related compounds have highlighted the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Kranjc et al., 2012).

科学研究应用

抗菌活性设计与合成

Palkar 等人 (2017) 的研究涉及从吡唑-5-酮衍生物衍生的新型席夫碱的设计、合成和抗菌评估,表现出显着的抗菌活性,尤其对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar 等人,2017)。这些发现表明结构相似的化合物也可能表现出有用的抗菌特性。

抗流感病毒活性

Hebishy 等人 (2020) 开发了基于苯甲酰胺的 5-氨基吡唑和相关衍生物,显示出显着的抗甲型流感病毒活性。这表明在抗病毒药物开发中具有潜在应用 (Hebishy 等人,2020)。

抗癌应用

Nassar 等人 (2015) 的一项研究概述了一种合成吡唑并[3,4-d]嘧啶衍生物的有效方法,在癌细胞系中表现出显着效果,证明了此类化合物在癌症治疗中的潜力 (Nassar 等人,2015)。

属性

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-4-26-8-7-23-16-6-5-13(10-15(16)20-18(23)25)17(24)19-11-14-9-12(2)21-22(14)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXUWXBCBFOVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC(=NN3C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)